molecular formula C9H9BrO3 B14019715 (R)-2-(4-Bromophenyl)-2-hydroxypropanoic Acid

(R)-2-(4-Bromophenyl)-2-hydroxypropanoic Acid

Cat. No.: B14019715
M. Wt: 245.07 g/mol
InChI Key: HGBGWLCEGRKHHJ-SECBINFHSA-N
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Description

®-2-(4-Bromophenyl)-2-hydroxypropanoic Acid is an organic compound that belongs to the class of alpha-hydroxy acids It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Bromophenyl)-2-hydroxypropanoic Acid typically involves the bromination of phenylacetic acid derivatives followed by hydrolysis and subsequent purification steps. One common method includes the bromination of phenylacetic acid using bromine in the presence of a catalyst, followed by the addition of a hydroxy group through a hydrolysis reaction. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of ®-2-(4-Bromophenyl)-2-hydroxypropanoic Acid may involve large-scale bromination reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Bromophenyl)-2-hydroxypropanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of phenylacetic acid derivatives.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like ammonia (NH3) or sodium azide (NaN3) are employed under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include various substituted phenylacetic acids, ketones, and carboxylic acids, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(4-Bromophenyl)-2-hydroxypropanoic Acid is used as a building block for the synthesis of more complex molecules

Biology

The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, ®-2-(4-Bromophenyl)-2-hydroxypropanoic Acid is explored for its potential use in drug development. Its ability to interact with specific enzymes and receptors makes it a candidate for the treatment of various diseases.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-(4-Bromophenyl)-2-hydroxypropanoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxy group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound’s effects are mediated through the inhibition or activation of these targets, resulting in various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic Acid: Lacks the bromine atom and hydroxy group, resulting in different chemical properties and reactivity.

    4-Bromophenylacetic Acid: Contains the bromine atom but lacks the hydroxy group, leading to variations in its biological activity and applications.

    2-Hydroxyphenylacetic Acid:

Uniqueness

®-2-(4-Bromophenyl)-2-hydroxypropanoic Acid is unique due to the presence of both the bromine atom and hydroxy group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

(2R)-2-(4-bromophenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H9BrO3/c1-9(13,8(11)12)6-2-4-7(10)5-3-6/h2-5,13H,1H3,(H,11,12)/t9-/m1/s1

InChI Key

HGBGWLCEGRKHHJ-SECBINFHSA-N

Isomeric SMILES

C[C@@](C1=CC=C(C=C1)Br)(C(=O)O)O

Canonical SMILES

CC(C1=CC=C(C=C1)Br)(C(=O)O)O

Origin of Product

United States

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